molecular formula C17H38N2 B1605765 N,N,N',N'-Tetrabutylmethylenediamine CAS No. 20280-10-8

N,N,N',N'-Tetrabutylmethylenediamine

Cat. No.: B1605765
CAS No.: 20280-10-8
M. Wt: 270.5 g/mol
InChI Key: XHQHCZJKIMGMBY-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N,N,N',N'-Tetrabutylmethylenediamine (CAS: 20280-10-8) is a symmetrically substituted diamine with the molecular formula C₁₇H₃₈N₂ and a molecular weight of 270.50 g/mol . Its IUPAC name, N,N,N',N'-tetrabutylmethanediamine, reflects the presence of four butyl groups attached to the nitrogen atoms of a central methylenediamine backbone. Common synonyms include bis(dibutylamino)methane and methylenebisdibutylamine, both emphasizing its bidentate ligand potential.

Key Identifiers

Property Value Source
CAS Registry Number 20280-10-8
EC Number 243-678-5
UNII Identifier OFL3ABK0VR
Molecular Formula C₁₇H₃₈N₂
SMILES Notation C(N(CCCC)(CCCC))N(CCCC)CCCC

The compound’s structural symmetry and hydrophobic butyl substituents distinguish it from smaller analogs like N,N,N',N'-tetramethylethylenediamine (TMEDA), which features methyl groups instead.

Structural Characteristics and Bonding Analysis

The molecule consists of a central methylene group (-CH₂-) bridged between two dibutylamino (-N(C₄H₉)₂) groups. Each nitrogen atom adopts a trigonal pyramidal geometry , with lone pairs available for coordination to metal centers. The butyl chains induce significant steric bulk , which influences the compound’s reactivity and ligand behavior by modulating access to the nitrogen lone pairs.

Bonding and Electronic Features

  • Lone Pair Availability : The nitrogen lone pairs enable the compound to act as a bidentate ligand , forming stable complexes with transition metals and lanthanides.
  • Steric Effects : The butyl groups create a crowded coordination environment, favoring the stabilization of low-coordination-number metal centers or selective substrate binding in catalytic cycles.
  • Electron-Donating Capacity : The alkyl substituents enhance the basicity of the nitrogen atoms compared to unsubstituted ethylenediamine, facilitating stronger metal-ligand interactions.

A comparative analysis with TMEDA reveals that the tetrabutyl derivative’s larger substituents reduce ligand lability but increase solubility in nonpolar solvents, broadening its utility in organometallic synthesis.

Historical Development and Discovery

While the exact synthesis date of this compound remains unspecified in literature, its development likely emerged from mid-20th-century research into tailored ligands for coordination chemistry . The compound’s design parallels that of TMEDA, which was first reported in the 1960s as a ligand for organolithium reagents. Patent literature from the early 21st century highlights its use in amine-formaldehyde adducts for industrial applications, though its coordination chemistry applications remain underexplored compared to TMEDA.

Significance in Coordination Chemistry and Catalysis

This compound’s primary significance lies in its ability to stabilize reactive metal complexes and modulate catalytic activity. Key applications include:

Metal Complex Stabilization

  • Organolithium Reagents : Analogous to TMEDA, the compound can coordinate to lithium ions, disrupting oligomeric structures of n-butyllithium and enhancing their nucleophilic reactivity.
  • Lanthanide Coordination : While less studied than phosphine oxide ligands (e.g., dppmO₂), its nitrogen donor atoms may facilitate the synthesis of lanthanide complexes with unique geometries, as seen in related diamines.

Catalytic Applications

  • Cross-Coupling Reactions : The ligand’s steric bulk may improve selectivity in palladium-catalyzed couplings by preventing undesired side reactions.
  • Polymerization Catalysts : Potential use in Ziegler-Natta systems to control polymer tacticity through steric guidance of monomer insertion.

Comparative Ligand Performance

Ligand Property TMEDA (Tetramethyl) Tetrabutylmethylenediamine
Solubility in Hexane Moderate High
Steric Bulk Low High
Metal Binding Strength Moderate Stronger
Common Applications Organolithium Reagents Specialty Catalysts

This table underscores how alkyl chain length tailors ligand performance for specific synthetic needs.

Properties

IUPAC Name

N,N,N',N'-tetrabutylmethanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N2/c1-5-9-13-18(14-10-6-2)17-19(15-11-7-3)16-12-8-4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHCZJKIMGMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074018
Record name N,N,N',N'-Tetrabutylmethylenediamine
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methanediamine, N,N,N',N'-tetrabutyl-
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CAS No.

20280-10-8
Record name N,N,N′,N′-Tetrabutylmethanediamine
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Record name N,N,N',N'-Tetrabutylmethylenediamine
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Record name Methylenebisdibutylamine
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Record name N,N,N',N'-Tetrabutylmethylenediamine
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Record name N,N,N',N'-tetrabutylmethylenediamine
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Record name N,N,N',N'-TETRABUTYLMETHYLENEDIAMINE
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Preparation Methods

Alkylation of Dimethylamine with 1,2-Dichloroethane

This method involves reacting dimethylamine (DMA) with 1,2-dichloroethane (DCE) under controlled conditions:

  • Reactants : 30–36% aqueous dimethylamine solution, 1,2-dichloroethane.
  • Conditions :
    • Temperature: 95–104°C during DCE dosing, followed by 111–119°C for 2 hours.
    • Pressure: 0.4–0.9 MPa.
    • Stirring: 800–3,000 rpm for 1–1.5 hours.
    • Molar ratio (DCE:DMA): 1.3–3.5.
  • Outcome : High selectivity for TEMED due to optimized exothermic reaction control.

Reaction of Dibromoalkane with Dimethylamine

A two-step synthesis using dibromoalkane and dimethylamine gas:

  • Reactants : Dibromoalkane (e.g., 1,2-dibromoethane), dimethylamine (NHMe₂).
  • Procedure :
    • Dimethylamine gas is bubbled into dry tetrahydrofuran (THF) at 0°C.
    • Dibromoalkane is added, and the mixture is stirred for 24 hours at room temperature.
    • The product is washed with chloroform (CHCl₃) and NaOH, followed by drying over Na₂SO₄.
  • Yield : Quantitative (near 100%) with minimal byproducts.

Catalytic Hydrogenation of 2,3-Dimethyl-2,3-Dinitrobutane

This method employs hydrogenation with a chromium-promoted Raney cobalt catalyst:

  • Reactants : 2,3-Dimethyl-2,3-dinitrobutane (DMDNB), hydrogen gas.
  • Conditions :
    • Catalyst: Chromium-promoted Raney cobalt (0.5–3.5% Cr).
    • Solvent: Methanol or ethanol.
    • Temperature: 50–100°C.
  • Key Insight : DMDNB is fed incrementally to prevent accumulation, enhancing catalyst longevity.
  • Recovery : TMEDA is isolated as an amine salt via CO₂ sparging.

Comparative Analysis of Methods

Method Reactants Catalyst/Solvent Yield/Selectivity Key Advantage
Alkylation with DCE DMA, DCE Water High selectivity Scalable for industrial production
Dibromoalkane route Dibromoalkane, NHMe₂ THF, CHCl₃ Quantitative Minimal purification required
Catalytic hydrogenation DMDNB, H₂ Raney Co-Cr, alcohol High yield Avoids stoichiometric metal waste

Critical Findings

  • Industrial Preference : The alkylation method (Method 1) is favored for large-scale synthesis due to cost-effective reagents and operational simplicity.
  • Lab-Scale Efficiency : Method 2 offers near-quantitative yields but requires careful handling of dibromoalkanes, which are toxic.
  • Catalytic Advancements : Method 3 addresses historical challenges in hydrogenation efficiency, achieving >90% yield with reusable catalysts.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrabutylmethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Ligand for Metal Complexes

TBMD serves as an effective ligand for various metal ions, particularly in the formation of organometallic complexes. Its structure allows it to stabilize metal ions in solution, enhancing their reactivity in organic synthesis.

  • Common Metal Complexes :
    • Zinc complexes
    • Copper complexes
    • Lithium complexes

Table 1: Metal Complexes Formed with TBMD

Metal IonType of ComplexSolubility
ZincZinc-TBMD complexSoluble in organic solvents
CopperCopper(I) iodide-TBMD complexSoluble in organic solvents
LithiumLithium-TBMD complexSoluble in organic solvents

Polymerization Catalyst

TBMD is widely used as a catalyst in polymerization reactions, particularly in the synthesis of polyacrylamide gels. It acts as a polymerization accelerator when combined with ammonium persulfate (APS).

  • Applications :
    • Gel electrophoresis
    • Hydrogels for drug delivery systems

Table 2: Polymerization Conditions Using TBMD

Reaction TypeCatalyst UsedConditions
Acrylamide PolymerizationTBMD + APSRoom temperature, pH 7
Hydrogel FormationTBMD + APSControlled temperature

Electrophoresis

TBMD enhances the resolution and efficiency of protein and nucleic acid separations during electrophoresis. It is particularly effective in preparing polyacrylamide gels used for these analyses.

  • Benefits :
    • Improved resolution of biomolecules
    • Faster separation times

Free Radical Polymerization

Research indicates that TBMD can induce methyleneation on peptides, particularly when lysine is adjacent to arginine or proline, during free radical polymerization processes.

Case Study: Methyleneation of Peptides

  • Objective : To study the modification of lysine residues using TBMD.
  • Methodology : LC-MS analysis was performed on peptides exposed to APS/TBMD.
  • Findings : The introduction of a methylene bridge between lysine and arginine residues was confirmed.

Agricultural Uses

TBMD has been explored for its potential as a plant growth stimulator and pathogen growth inhibitor. Its application can enhance plant disease resistance, making it valuable in agricultural practices.

  • Applications :
    • Anti-hyperlipidemic agent
    • Plant growth regulator

Table 3: Agricultural Applications of TBMD

Application TypeEffect
Plant Growth StimulationEnhanced growth rates
Pathogen InhibitionReduced disease incidence

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrabutylmethylenediamine involves its ability to act as a Lewis base, forming complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The compound can also participate in various chemical reactions due to the presence of reactive amine groups.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between N,N,N',N'-Tetrabutylmethylenediamine and related alkyl-substituted ethylenediamine derivatives:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Substituents Key Applications
This compound C₁₇H₃₈N₂ 20280-10-8 270.50 Four butyl groups Potential ligand for metal complexes; organic synthesis
N,N,N',N'-Tetramethylethylenediamine (TEMED) C₆H₁₆N₂ 110-18-9 116.21 Four methyl groups Catalyst in acrylamide polymerization; buffer component in electrophoresis
N,N,N',N'-Tetraethylethylenediamine (TEEN) C₁₀H₂₄N₂ 150-77-6 172.31 Four ethyl groups Coordination chemistry (e.g., Dimethyltin(IV) complexes)
N,N,N',N'-Tetramethyl-1,4-butanediamine C₈H₂₀N₂ N/A 144.26 Four methyl groups; longer carbon chain Limited data; structural analog for studying chain-length effects
N,N,N'-Trimethylethylenediamine C₅H₁₄N₂ 142-25-6 102.18 Three methyl groups Intermediate in organic synthesis
Alkyl Chain Length and Solubility
  • Tetrabutylmethylenediamine: The butyl groups confer extreme hydrophobicity, making it soluble in non-polar solvents (e.g., hexane, toluene) but insoluble in water. This property contrasts with TEMED (methyl groups), which retains partial water solubility due to smaller substituents .
  • TEEN (ethyl groups) exhibits intermediate solubility, suitable for polar aprotic solvents like DMF or THF, commonly used in metal coordination studies .
Coordination Chemistry
  • TEMED and TEEN are widely used to stabilize metal ions (e.g., Pd(II), Ru(II), Sn(IV)) in catalysis and material science. For example, TEEN forms stable complexes with dimethyltin(IV), enhancing thermal stability in polymers .
  • Tetrabutylmethylenediamine ’s bulkier structure may hinder coordination with smaller metal ions but could stabilize larger ions or act as a phase-transfer catalyst .
Toxicity and Handling
  • TEMED is highly toxic (causes skin/eye irritation, respiratory distress) and requires strict safety protocols .
  • Data on Tetrabutylmethylenediamine ’s toxicity are absent in the evidence, but its structural similarity to TEMED suggests caution in handling .

Biological Activity

N,N,N',N'-Tetrabutylmethylenediamine (TBMD) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

TBMD is an alkylated diamine with the molecular formula C12H26N2. Its structure consists of two butyl groups attached to a methylene bridge between two amine functionalities. This unique configuration contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of TBMD and its derivatives.

  • Antibacterial Efficacy : Research indicates that TBMD exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL depending on the specific strain tested .
  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism has been corroborated by studies using electron microscopy to visualize structural changes in treated bacteria .

Antioxidant Activity

TBMD also displays notable antioxidant properties, which are critical in protecting cells from oxidative stress.

  • Superoxide Dismutase (SOD) Mimicry : TBMD has been evaluated for its ability to mimic superoxide dismutase, an important enzyme in cellular defense against oxidative damage. In vitro assays demonstrated that TBMD could reduce superoxide radicals effectively, with IC50 values indicating strong antioxidant potential .
  • Cellular Protection : In cellular models, TBMD treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of TBMD has been explored in various cancer cell lines.

  • Inhibition of Tumor Growth : Studies have shown that TBMD can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating effective growth inhibition .
  • Induction of Apoptosis : Mechanistic studies revealed that TBMD induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with TBMD .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of TBMD against a panel of pathogens. The results indicated that TBMD had a significant inhibitory effect on E. coli and S. aureus, with zones of inhibition reaching up to 30 mm in diameter for certain concentrations .
  • Antioxidant Efficacy : In a comparative study assessing various diamines, TBMD was found to outperform several other compounds in terms of SOD-like activity, showcasing its potential as a lead compound for developing antioxidant therapies .
  • Cancer Cell Line Testing : In vitro experiments demonstrated that TBMD significantly reduced cell viability in MCF-7 cells by 70% at a concentration of 10 µM after 48 hours, indicating strong anticancer properties .

Q & A

Q. What synthetic pathways are commonly used to produce N,N,N',N'-Tetrabutylmethylenediamine, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via alkylation of methylenediamine with butyl halides or similar alkylating agents. Reaction conditions such as temperature, solvent polarity, and stoichiometric ratios of reagents significantly influence yield. For example, using anhydrous solvents (e.g., THF) under inert atmospheres minimizes side reactions like oxidation or hydrolysis. Purification often involves fractional distillation or column chromatography to isolate the product from unreacted amines or byproducts .

Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound?

Researchers routinely employ 1H NMR and 13C NMR to verify the compound’s structure, focusing on methylene (-CH2-) and quaternary nitrogen signals. Mass spectrometry (MS) can confirm molecular weight (e.g., via ESI-TOF). Comparative analysis with spectral databases (e.g., PubChem) or computational predictions (DFT) helps validate assignments. For instance, trimethylated analogs like N,N,N’-Trimethylethylenediamine show distinct NMR splitting patterns due to methyl group environments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential toxicity (similar to TEMED), handling requires PPE (gloves, goggles), fume hoods, and inert storage conditions (argon/nitrogen atmosphere). Spills should be neutralized with acidic solutions (e.g., diluted HCl) to prevent amine volatility. Refer to SDS guidelines for tertiary amines, which recommend avoiding skin contact and inhalation .

Advanced Research Questions

Q. How does the steric profile of this compound influence its efficacy as a ligand in coordination chemistry?

The bulky tetrabutyl groups create significant steric hindrance, limiting accessibility to metal centers. This reduces catalytic activity in some reactions (e.g., asymmetric catalysis) but enhances selectivity in others (e.g., stabilizing low-coordination-state metal complexes). Comparative studies with less hindered analogs (e.g., N,N,N',N'-Tetramethylethylenediamine) using X-ray crystallography or UV-Vis spectroscopy reveal differences in metal-ligand bond lengths and electronic properties .

Q. How can researchers resolve contradictory data on the catalytic performance of this compound in cross-coupling reactions?

Contradictions often arise from trace impurities (e.g., moisture, oxygen) or variability in metal precursors. Methodological approaches include:

  • Control experiments : Testing ligand-free systems to isolate ligand effects.
  • Advanced characterization : Using XPS or EPR to analyze oxidation states of metal-ligand complexes.
  • Computational modeling : DFT studies to predict electronic and steric contributions .

Q. What experimental strategies elucidate degradation pathways of this compound under varying pH conditions?

Stability studies should involve:

  • Accelerated aging : Exposing the compound to acidic/basic buffers (pH 2–12) at elevated temperatures.
  • Analytical monitoring : Employing HPLC-MS to identify degradation products (e.g., dealkylated amines).
  • Kinetic analysis : Plotting degradation rates to infer reaction mechanisms (e.g., nucleophilic substitution vs. oxidation) .

Methodological Considerations

  • Data Contradiction Analysis : When reproducibility issues arise, systematically vary parameters (solvent, temperature, reagent purity) and use orthogonal characterization techniques (e.g., IR spectroscopy alongside NMR) .
  • Ligand Design : Compare steric parameters (e.g., Tolman cone angles) with catalytic outputs to optimize ligand-metal pairings .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N,N',N'-Tetrabutylmethylenediamine
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N,N,N',N'-Tetrabutylmethylenediamine

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